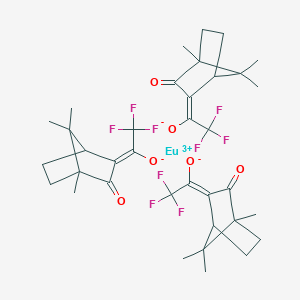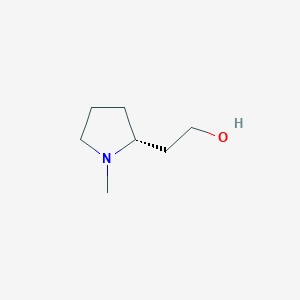
(R)-2-(1-methylpyrrolidin-2-yl)ethanol
Vue d'ensemble
Description
(R)-2-(1-methylpyrrolidin-2-yl)ethanol is a chiral compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as S-α-methyl-2-pyrrolidinemethanol or S-MPME. The purpose of
Applications De Recherche Scientifique
Computational and Spectral Study of Aryl-1, 2, 4-triazol-1-ium Phenacylids
Research conducted by Dorohoi et al. (2021) focused on the spectral and quantum-mechanical parameters of carbanion monosubstituted p-aryl-1,2,4-triazol-1-ium methylids in binary hydroxyl solvent mixtures, including water and ethanol. The study highlighted the molecular parameters critical for reactivity and intermolecular interactions in hydroxyl solvents, providing insights into the structural features and electronic absorption transitions of the studied methylids Dorohoi et al., 2021.
Protecting Group for Carboxylic Acids
Elladiou and Patrickios (2012) demonstrated that 2-(pyridin-2-yl)ethanol serves as an effective protecting group for methacrylic acid (MAA), which can be selectively removed after polymerization either chemically under alkaline conditions or thermally at or above 110°C. This study provides a pathway for the synthesis and modification of polymers with potential applications in materials science Elladiou & Patrickios, 2012.
Asymmetric Addition of Dialkylmagnesium to Aldehydes
Sato et al. (1978) explored the enantioface-differentiating (asymmetric) addition of dialkylmagnesium to aldehydes using the lithium salt of (2S, 2′S)-2-hydroxymethyl-1-[(1-methylpyrrolidin-2-yl)methyl]pyrrolidine as a chiral ligand. This work contributed to the field of asymmetric synthesis, providing a method to produce optically active alcohols with the R-configuration from aromatic and aliphatic aldehydes Sato et al., 1978.
Synthesis of 2-(methylthio)ethanol into 1-chloro-2-(methylthio)-ethane
Billington and Golding (1982) described the synthesis of 2-(methylthio)[1-13C]ethanol from [1-13C]acetic acid, evaluating the propensity for rearrangement in the conversion of ROH to RCl. This study provides valuable insights into the mechanisms of chemical transformations involving ethanol derivatives, which are relevant in both academic and industrial chemistry applications Billington & Golding, 1982.
Lipase-catalyzed Asymmetric Acylation
Hara et al. (2013) focused on the lipase-catalyzed asymmetric acylation for the chemoenzymatic synthesis of furan-based alcohols, demonstrating the potential of enzymatic methods in the synthesis of optically active compounds. This research highlights the application of biocatalysis in organic synthesis, particularly in achieving enantioselectivity in the production of valuable chemical compounds Hara et al., 2013.
Propriétés
IUPAC Name |
2-[(2R)-1-methylpyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-2-3-7(8)4-6-9/h7,9H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVMBPXFPFAECB-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298451 | |
| Record name | (2R)-1-Methyl-2-pyrrolidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(1-methylpyrrolidin-2-yl)ethanol | |
CAS RN |
60307-26-8 | |
| Record name | (2R)-1-Methyl-2-pyrrolidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60307-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-pyrrolidineethanol, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060307268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-1-Methyl-2-pyrrolidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-2-PYRROLIDINEETHANOL, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K70C7O5V0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



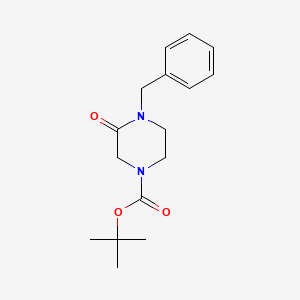
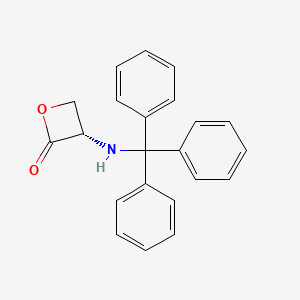
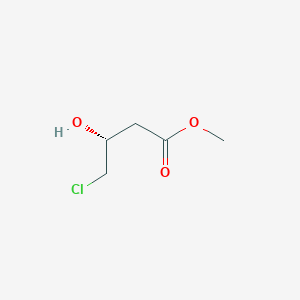
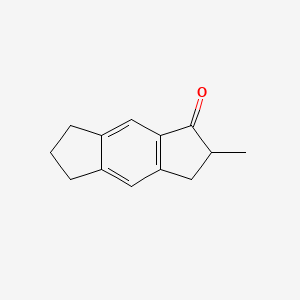
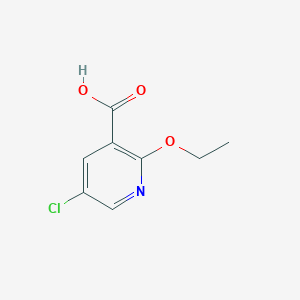

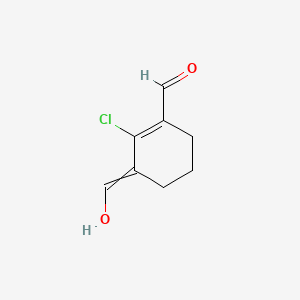


![1-[4-[(6-Bromohexyl)oxy]butyl]benzene](/img/structure/B1588584.png)
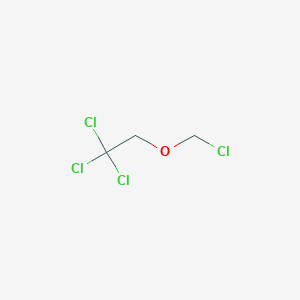
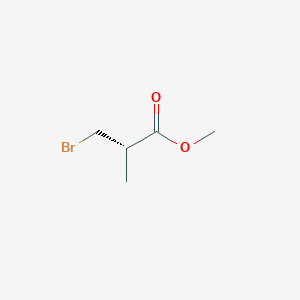
![(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine](/img/structure/B1588588.png)
